BenchChemオンラインストアへようこそ!

1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

Physicochemical profiling Library design Lead optimization

1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea (CAS 525581-84-4) is a synthetic, disubstituted thiourea derivative with the molecular formula C₁₆H₂₃N₃O₃S and a molecular weight of 337.4 g/mol. It belongs to the N-aryl-N′-alkyl thiourea class, characterized by a 2,4-dimethoxyphenyl group on one thiourea nitrogen and a 3-(2-oxopyrrolidin-1-yl)propyl chain on the other.

Molecular Formula C16H23N3O3S
Molecular Weight 337.4 g/mol
Cat. No. B4015257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Molecular FormulaC16H23N3O3S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=S)NCCCN2CCCC2=O)OC
InChIInChI=1S/C16H23N3O3S/c1-21-12-6-7-13(14(11-12)22-2)18-16(23)17-8-4-10-19-9-3-5-15(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H2,17,18,23)
InChIKeyXMHBRPNQRWUYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea: Chemical Identity and Baseline Characteristics for Procurement Decisions


1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea (CAS 525581-84-4) is a synthetic, disubstituted thiourea derivative with the molecular formula C₁₆H₂₃N₃O₃S and a molecular weight of 337.4 g/mol . It belongs to the N-aryl-N′-alkyl thiourea class, characterized by a 2,4-dimethoxyphenyl group on one thiourea nitrogen and a 3-(2-oxopyrrolidin-1-yl)propyl chain on the other [1]. The compound has been screened in multiple high-throughput assays, including targets such as the mu-type opioid receptor (MOR-1), regulator of G-protein signaling 4 (RGS4), ADAM17, and the muscarinic acetylcholine receptor M1 , indicating a broad but non-selective interaction profile typical of screening library compounds.

Why Generic Substitution Fails for 1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea in Focused Screening Campaigns


Thiourea derivatives with identical core scaffolds but divergent aryl and N-alkyl substituents exhibit profoundly different target engagement and selectivity profiles, making generic substitution scientifically indefensible. For instance, the 2,6-dimethylphenyl analog (CID 2373826) possesses a markedly different electronic and steric profile (XLogP3-AA = 2.2 [1] vs. 1.4 for the target compound [2]), which alters hydrogen-bond donor/acceptor geometry, rotatable bond count (5 vs. 7), and molecular shape—each a critical determinant of binding site complementarity. Furthermore, the target compound has been specifically screened in assays where its 2,4-dimethoxy substitution pattern may confer unique recognition by aromatic binding pockets (e.g., opioid receptor, RGS4 ). Substituting a structurally similar but chemically distinct analog without confirmatory activity data risks invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea Versus Close Analogs


Computed Physicochemical Property Differentiation: 2,4-Dimethoxyphenyl vs. 2,6-Dimethylphenyl Thiourea

The target compound differs from its 2,6-dimethylphenyl analog (CID 2373826) in key computed physicochemical properties that influence solubility, permeability, and protein binding. The 2,4-dimethoxy substitution reduces lipophilicity (XLogP3-AA = 1.4 vs. 2.2) and increases hydrogen-bond acceptor count (4 vs. 2), while increasing molecular weight (337.4 vs. 305.4 Da) and rotatable bonds (7 vs. 5) [1][2]. These differences place the two compounds in distinct property space for lead-likeness evaluation.

Physicochemical profiling Library design Lead optimization

Differential HTS Screening Profile: Target Compound Engages Opioid and GPCR Targets

The target compound has been specifically tested in a luminescence-based cell-based primary HTS assay for the mu-type opioid receptor (MOR-1) and in a primary cell-based HTS assay for RGS4 . In contrast, the 2,6-dimethylphenyl analog (CID 2373826) has no publicly available bioactivity data in PubChem [1], and the 4-chloro-2-methylphenyl analog (EVT-12343951) lacks documented screening data for these targets . The absence of comparable screening data for analogs underscores the target compound's unique position as a characterized entity in GPCR-focused screening libraries.

HTS profiling GPCR screening Opioid receptor

Structural Class SAR: 2,4-Dimethoxyphenyl Thioureas Exhibit Distinct Vanilloid Receptor Antagonism Compared to Capsazepine-Based Scaffolds

In the broader class of pyrrolidinethiourea vanilloid receptor (TRPV1) antagonists, the 2-carbon-extended pyrrolidine derivatives 4a and 4b (which share the oxopyrrolidinyl-propyl-thiourea core with the target compound) exhibited IC₅₀ values of 55 μM and 3 μM, respectively, in a ⁴⁵Ca²⁺-influx assay using rat VR1 expressed in HEK293 cells [1]. The 18-fold potency difference between 4a and 4b demonstrates that even subtle modifications to the aryl substitution pattern on this core scaffold dramatically alter TRPV1 antagonism. Capsazepine, the prototypical VR1 antagonist, shows an IC₅₀ of 0.65 μM in the same assay format [2]. The target compound's 2,4-dimethoxyphenyl group represents a distinct electronic environment compared to the 4-hydroxy-3-methoxybenzyl group of capsazepine, placing it in SAR space where potency cannot be extrapolated without direct testing.

TRPV1 antagonism Pain research Thiourea SAR

Patent Landscape: SIRT2 Inhibitor Thiourea Class Provides Context for Future Selectivity Profiling

Patent US 9,365,508 (and related WO2014197775A1) discloses N,N′-disubstituted thiourea compounds as SIRT2 and SIRT5 inhibitors, with exemplified compounds showing SIRT2 IC₅₀ values ranging from 400 nM (compound 392a, 3,5-Cl₂, 4-OBu) to 80.7 μM (compound A1, 2-Me) in a Fluor de Lys fluorescence-based assay using human recombinant enzymes [1][2]. The target compound, bearing a 2,4-dimethoxyphenyl group and a 2-oxopyrrolidinyl-propyl chain, maps structurally to the general formula claimed in the patent but represents a specific, unexemplified combination of substituents. This indicates that while the scaffold is patent-validated for SIRT2 inhibition, the target compound's precise potency and selectivity versus SIRT1, SIRT3, and SIRT5 remain unknown and cannot be inferred from the patent's exemplified compounds.

SIRT2 inhibition Cancer research Epigenetics

Recommended Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea Based on Current Evidence


GPCR-Focused High-Throughput Screening Library Expansion

Given the compound's documented screening history against mu-type opioid receptor (MOR-1) and regulator of G-protein signaling 4 (RGS4) , it is best deployed as a reference standard or library member in GPCR-targeted HTS campaigns. Its 2,4-dimethoxyphenyl group provides a distinct chemotype within thiourea-based GPCR ligand collections, complementing existing 2,6-dimethylphenyl and 4-chloro-2-methylphenyl analogs. Procurement for this purpose is supported by the compound's PubChem CID 1854070 and ChEMBL ID CHEMBL1342210, which facilitate data integration into screening informatics platforms [1].

TRPV1 Antagonist SAR Probe for Pain Target Validation

The compound's core scaffold is validated for vanilloid receptor (TRPV1) antagonism, with close pyrrolidinethiourea analogs demonstrating IC₅₀ values of 3–55 μM [2]. The target compound is appropriate for use as an SAR probe to explore the effect of 2,4-dimethoxy aryl substitution on TRPV1 potency and selectivity, particularly in head-to-head profiling against the 4-hydroxy-3-methoxybenzyl (capsazepine-type) and 2,6-dimethylphenyl analogs in ⁴⁵Ca²⁺-influx or electrophysiological assays.

SIRT2 Inhibitor Lead Optimization Starting Point

The thiourea scaffold is claimed in multiple patents as a SIRT2/5 inhibitor chemotype, with exemplified compounds achieving SIRT2 IC₅₀ values as low as 400 nM [3]. The target compound represents an unexplored substitution pattern within this patent space and can serve as a starting point for medicinal chemistry optimization. Procurement is warranted for groups pursuing novel SIRT2 inhibitor scaffolds for oncology or neurodegenerative disease applications, with the caveat that de novo IC₅₀ determination and isoform selectivity profiling (SIRT1, SIRT3, SIRT5) are required.

Computational Chemistry and Molecular Modeling Reference

With its well-defined computed properties (XLogP3-AA = 1.4, HBA = 4, HBD = 2, RotB = 7) [1] and full InChIKey (XMHBRPNQRWUYBN-UHFFFAOYSA-N), the compound is suitable as a reference molecule for validating computational models of thiourea conformational behavior, hydrogen-bonding patterns, and pharmacophore mapping. Its intermediate lipophilicity and balanced hydrogen-bond donor/acceptor profile make it a useful test case for docking studies targeting GPCR, sirtuin, and TRPV1 binding sites.

Quote Request

Request a Quote for 1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.